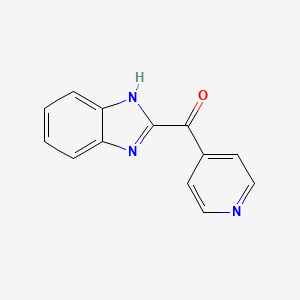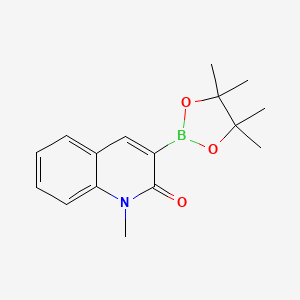
2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole is a heterocyclic compound that features both pyridine and benzodiazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole typically involves the condensation of pyridine-4-carboxylic acid with 1H-1,3-benzodiazole under specific reaction conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the carbonyl bond between the pyridine and benzodiazole rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process .
化学反应分析
Types of Reactions
2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as amines or thiols can attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the benzodiazole ring.
Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction reactions, respectively.
Electrophilic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a nitroso or nitro derivative .
科学研究应用
2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in various biological assays to study enzyme activity, protein-ligand interactions, and other biochemical processes.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, including agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of specific kinases or proteases involved in cancer cell proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
相似化合物的比较
Similar Compounds
Pyridine Derivatives: Compounds such as 2,6-diaminopyridine and 4-aminopyridine share structural similarities with 2-(pyridine-4-carbonyl)-1H-1,3-benzodiazole and exhibit similar biological activities.
Benzodiazole Derivatives: Compounds such as 1H-1,3-benzodiazole-5-carboxylic acid and 2-mercaptobenzodiazole are structurally related and have comparable chemical reactivity.
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of the pyridine and benzodiazole rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile scaffold in drug design and materials science .
属性
分子式 |
C13H9N3O |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
1H-benzimidazol-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C13H9N3O/c17-12(9-5-7-14-8-6-9)13-15-10-3-1-2-4-11(10)16-13/h1-8H,(H,15,16) |
InChI 键 |
PZNVZJUOPPHRJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=O)C3=CC=NC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B13460313.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13460316.png)

![{Bicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride](/img/structure/B13460328.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-1,3-benzothiazole-6-carboxylicacid](/img/structure/B13460338.png)




![[1,2,4]Triazolo[1,5-a]pyridine-6-sulfonyl chloride](/img/structure/B13460369.png)



